1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications
Preparation Methods
The synthesis of 1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole and piperidine rings, followed by their coupling and subsequent functionalization.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1,3-benzodioxole involves the cyclization of catechol with formaldehyde under acidic conditions.
Step 2: The piperidine ring is synthesized through the hydrogenation of pyridine or via the Mannich reaction.
Step 3: Coupling of the benzodioxole moiety with the piperidine ring is achieved using a palladium-catalyzed cross-coupling reaction.
Step 4: Introduction of the cyclopropyl group is typically done via a Grignard reaction or a similar organometallic approach.
Step 5: Final functionalization to form the carboxamide group is achieved through amidation reactions using appropriate reagents like carbodiimides.
-
Industrial Production Methods
- Industrial-scale production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Typically carried out in acidic or basic media.
- Major products: Oxidized derivatives of the benzodioxole and piperidine rings.
-
Reduction
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Conducted under anhydrous conditions.
- Major products: Reduced forms of the carboxamide and benzodioxole moieties.
-
Substitution
- Common reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
- Conditions: Varies depending on the substituent being introduced.
- Major products: Substituted derivatives at the benzodioxole or piperidine rings.
Scientific Research Applications
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Explored for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Potential therapeutic applications due to its structural similarity to known pharmacophores.
- Studied for its activity against various biological targets, including enzymes and receptors.
-
Industry
- Utilized in the development of new materials with specific properties.
- Explored for its potential in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
-
Molecular Targets
- Enzymes: Inhibits or modulates the activity of certain enzymes involved in metabolic pathways.
- Receptors: Binds to specific receptors, altering their signaling pathways.
-
Pathways Involved
- Signal transduction pathways: Modulates pathways involved in cell growth, differentiation, and apoptosis.
- Metabolic pathways: Affects pathways related to energy production and biosynthesis.
Comparison with Similar Compounds
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The presence of the cyclopropyl group and the specific arrangement of the benzodioxole and piperidine rings confer unique chemical and biological properties.
- Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-22(23-18-4-5-18)16-6-12-25(13-7-16)19-8-10-24(11-9-19)14-17-2-1-3-20-21(17)28-15-27-20/h1-3,16,18-19H,4-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLXDUZWDGOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.